1-{(2S)-1-[(Benzyloxy)carbonyl]pyrrolidin-2-yl}-2-diazonioethen-1-olate
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Overview
Description
(2S)-2-(2-diazoacetyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester is a complex organic compound that features a diazo group, a pyrrolidine ring, and a phenylmethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-diazoacetyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride . The diazo group can be introduced through diazo transfer reactions using reagents like diazomethane .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for the diazo transfer step to ensure safety and efficiency, given the potentially hazardous nature of diazo compounds.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2-diazoacetyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form carboxylic acids.
Reduction: Reduction of the diazo group can yield amines.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Corresponding substituted esters or amides.
Scientific Research Applications
(2S)-2-(2-diazoacetyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocycles.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2S)-2-(2-diazoacetyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester involves its interaction with various molecular targets. The diazo group can act as a reactive intermediate, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to the modification of enzyme activity or the disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Diazomethane: A simpler diazo compound used in similar diazo transfer reactions.
Pyrrolopyrazine derivatives: Compounds containing both pyrrole and pyrazine rings, known for their biological activities.
Pyrimidine derivatives: Widely used in pharmaceuticals for their diverse biological activities.
Uniqueness
(2S)-2-(2-diazoacetyl)-1-pyrrolidinecarboxylic acid phenylmethyl ester is unique due to its combination of a diazo group with a pyrrolidine ring and a phenylmethyl ester
Properties
CAS No. |
56633-71-7 |
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Molecular Formula |
C14H15N3O3 |
Molecular Weight |
273.29 g/mol |
IUPAC Name |
benzyl (2S)-2-(2-diazoacetyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H15N3O3/c15-16-9-13(18)12-7-4-8-17(12)14(19)20-10-11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2/t12-/m0/s1 |
InChI Key |
SQNSQAXVRSTZPB-LBPRGKRZSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C=[N+]=[N-] |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
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